molecular formula C6H9ClN2O2S B13228244 (1-Ethyl-1H-pyrazol-4-yl)methanesulfonyl chloride

(1-Ethyl-1H-pyrazol-4-yl)methanesulfonyl chloride

Cat. No.: B13228244
M. Wt: 208.67 g/mol
InChI Key: CUMMZTXFHIBMRH-UHFFFAOYSA-N
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Description

(1-Ethyl-1H-pyrazol-4-yl)methanesulfonyl chloride is a sulfonyl chloride derivative featuring a pyrazole core substituted with an ethyl group at the 1-position and a methanesulfonyl chloride moiety attached via a methylene bridge at the 4-position. Its molecular formula is C₇H₁₁ClN₂O₂S, with a calculated molecular weight of ~222.70 g/mol. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and other functionalized derivatives. Its structure combines the electron-withdrawing sulfonyl chloride group with the heteroaromatic pyrazole ring, which may influence its reactivity and stability under various conditions .

Properties

Molecular Formula

C6H9ClN2O2S

Molecular Weight

208.67 g/mol

IUPAC Name

(1-ethylpyrazol-4-yl)methanesulfonyl chloride

InChI

InChI=1S/C6H9ClN2O2S/c1-2-9-4-6(3-8-9)5-12(7,10)11/h3-4H,2,5H2,1H3

InChI Key

CUMMZTXFHIBMRH-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CS(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Ethyl-1H-pyrazol-4-yl)methanesulfonyl chloride typically involves the reaction of (1-Ethyl-1H-pyrazol-4-yl)methanol with thionyl chloride (SOCl₂). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

[ \text{(1-Ethyl-1H-pyrazol-4-yl)methanol} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{HCl} + \text{SO}_2 ]

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can improve the overall yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(1-Ethyl-1H-pyrazol-4-yl)methanesulfonyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

    Oxidation: The compound can be oxidized to form sulfonic acids under specific conditions.

    Reduction: Reduction reactions can convert the sulfonyl chloride group to a sulfonyl hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reaction is typically carried out in the presence of a base such as triethylamine.

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be employed.

Major Products

    Sulfonamides: Formed from nucleophilic substitution reactions.

    Sulfonic Acids: Resulting from oxidation reactions.

    Sulfonyl Hydrides: Produced through reduction reactions.

Scientific Research Applications

(1-Ethyl-1H-pyrazol-4-yl)methanesulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential as a building block in the development of pharmaceutical agents.

    Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of (1-Ethyl-1H-pyrazol-4-yl)methanesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of sulfonamide bonds, which are crucial in various biochemical and industrial processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of (1-Ethyl-1H-pyrazol-4-yl)methanesulfonyl chloride include compounds such as 3-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride and [4-(1H-pyrazol-1-yl)phenyl]methanesulfonyl . Below is a detailed comparative analysis:

Table 1: Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Structural Features
This compound C₇H₁₁ClN₂O₂S 222.70 1-Ethyl on pyrazole; sulfonyl via methylene Methylene bridge between pyrazole and SO₂Cl
3-Ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride C₆H₉ClN₂O₂S 208.67 3-Ethyl, 1-methyl on pyrazole; sulfonyl at 4 Sulfonyl directly attached to pyrazole
[4-(1H-Pyrazol-1-yl)phenyl]methanesulfonyl C₁₀H₁₀N₂O₂S 234.26 Pyrazole at phenyl 4-position; sulfonyl via methylene Aromatic phenyl-pyrazole hybrid

Key Findings

Structural Differences: The target compound features a methylene bridge between the pyrazole and sulfonyl chloride, reducing steric hindrance compared to 3-ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride, where the sulfonyl group is directly attached to the pyrazole ring. This difference may enhance the target compound’s reactivity toward bulky nucleophiles.

Reactivity and Stability :

  • Directly sulfonated pyrazoles (e.g., 3-ethyl-1-methyl analog) may exhibit higher electrophilicity at the sulfur center due to reduced steric shielding, favoring nucleophilic substitution.
  • The methylene bridge in the target compound could mitigate hydrolysis sensitivity compared to phenyl-containing derivatives, as aromatic systems may stabilize intermediates during degradation.

Applications :

  • The target compound’s methylene spacer makes it suitable for synthesizing alkyl-linked sulfonamides , whereas the phenyl analog may serve in designing aromatic drug candidates (e.g., kinase inhibitors).
  • The 3-ethyl-1-methyl analog , with its compact structure, is likely preferred in reactions requiring minimal steric interference .

Challenges and Considerations

  • Moisture Sensitivity : All sulfonyl chlorides require anhydrous handling, but the phenyl derivative’s hydrophobicity may slightly reduce hygroscopicity.
  • Synthetic Complexity : Introducing a methylene bridge (target compound) or phenyl group (third analog) adds synthetic steps compared to direct sulfonation of pyrazoles.

Biological Activity

(1-Ethyl-1H-pyrazol-4-yl)methanesulfonyl chloride (CAS Number: 62127734) is a sulfonamide derivative featuring a pyrazole ring, which has garnered attention for its potential biological activities. This compound is part of a broader class of pyrazole derivatives that have been explored for various pharmacological applications, including anticancer, anti-inflammatory, and antimicrobial properties.

  • Molecular Formula : C6H9ClN2O2S
  • Molecular Weight : 196.66 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The sulfonyl chloride group can act as an electrophile, enabling the compound to participate in nucleophilic substitution reactions with amino acids and other nucleophiles in biological systems. This interaction may lead to the modulation of enzyme activities and receptor functions.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. A study highlighted that substituted pyrazoles demonstrated potent activity against epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors, suggesting a similar potential for this compound in targeting cancer cells .

Anti-inflammatory Effects

Pyrazole derivatives have also been recognized for their anti-inflammatory properties. Research has shown that certain pyrazoles can reduce inflammation markers in vitro and in vivo. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway. The specific activity of this compound in this regard remains to be thoroughly investigated, but its structural similarity to known anti-inflammatory agents suggests potential efficacy .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives are well-documented. Compounds with similar functional groups have exhibited activity against various bacterial strains and fungi. The sulfonamide moiety is particularly known for its antibacterial effects, often acting by inhibiting bacterial folic acid synthesis. Preliminary data suggest that this compound could possess similar antimicrobial properties, warranting further exploration .

Case Studies and Research Findings

StudyFindings
Anticancer Study A series of pyrazole derivatives were synthesized and evaluated for their cytotoxicity against several cancer cell lines, revealing that modifications at the pyrazole ring significantly enhance anticancer activity .
Anti-inflammatory Research Compounds exhibiting a pyrazole scaffold showed reduced levels of pro-inflammatory cytokines in animal models, indicating potential therapeutic applications in treating inflammatory diseases .
Antimicrobial Evaluation Testing against Gram-positive and Gram-negative bacteria demonstrated that certain pyrazole derivatives inhibited bacterial growth effectively, suggesting that this compound may share these properties .

Q & A

Q. What are the key safety precautions when handling (1-Ethyl-1H-pyrazol-4-yl)methanesulfonyl chloride in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves (tested for chemical resistance), chemical-resistant lab coats, and safety goggles. Use respiratory protection (e.g., organic vapor respirators) if ventilation is insufficient .
  • Ventilation: Conduct reactions in a fume hood with local exhaust systems to avoid inhalation of vapors .
  • Spill Management: Absorb spills with inert materials (e.g., sand, vermiculite) and dispose as hazardous waste. Avoid water to prevent hydrolysis .
  • Storage: Keep in airtight, corrosion-resistant containers (e.g., glass with PTFE-lined caps) at ≤25°C, away from oxidizers and moisture .

Q. Table 1: Critical Safety Parameters

Hazard TypeMitigation StrategyReference
Skin corrosion (H314)Immediate removal of contaminated clothing; rinse with water ≥15 minutes
Acute inhalation toxicity (H330)Use sealed systems or glove boxes for transfers
Hydrolytic decompositionAvoid aqueous environments; store under anhydrous conditions

Q. What synthetic routes are commonly employed for the preparation of this compound?

Methodological Answer: While direct synthesis protocols for this compound are not explicitly documented in the evidence, analogous sulfonyl chlorides (e.g., imidazole- and pyrazole-based derivatives) are synthesized via:

  • Chlorosulfonation: Reacting the pyrazole precursor with chlorosulfonic acid (ClSO₃H) under controlled temperatures (0–5°C) to introduce the sulfonyl chloride group .
  • Thionyl Chloride Activation: Converting sulfonic acids to sulfonyl chlorides using SOCl₂ in anhydrous solvents (e.g., dichloromethane) under reflux .
  • One-Step AI-Guided Synthesis: Retrosynthetic tools (e.g., Template_relevance models) predict feasible routes by analyzing reaction databases, prioritizing reagents like SO₂Cl₂ or ClSO₃H .

Q. Table 2: Example Reaction Conditions for Analogous Compounds

SubstrateReagents/ConditionsYieldReference
1-Methylimidazole-4-sulfonic acidSOCl₂, DCM, 40°C, 12h85%
Pyrazole derivativesClSO₃H, 0°C, 4h72–78%

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

Methodological Answer:

  • Chromatography: Use HPLC (C18 column, acetonitrile/water gradient) to assess purity. Retention time shifts indicate hydrolytic byproducts .
  • Spectroscopy:
    • ¹H/¹³C NMR: Confirm substitution patterns (e.g., pyrazole C-H signals at δ 7.5–8.5 ppm; sulfonyl chloride absence of broad -SO₃H peaks) .
    • FT-IR: Validate sulfonyl chloride group via S=O stretches at 1360–1380 cm⁻¹ and 1150–1170 cm⁻¹ .
  • X-Ray Crystallography: For crystalline derivatives, SHELX software refines structures using diffraction data to resolve bond lengths/angles .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions in reported reaction yields for sulfonylation reactions involving pyrazole-based sulfonyl chlorides?

Methodological Answer:

  • Parameter Optimization: Systematically vary temperature, solvent polarity (e.g., DCM vs. THF), and stoichiometry (SOCl₂:substrate ratio). For example, low yields in polar solvents may stem from premature hydrolysis .
  • Byproduct Analysis: Use LC-MS to identify intermediates (e.g., sulfonic acids from incomplete chlorination) and adjust reaction time or drying agents (e.g., molecular sieves) .
  • Statistical Design of Experiments (DoE): Apply factorial designs to isolate critical factors (e.g., SOCl₂ purity, moisture content) contributing to yield variability .

Q. How can computational chemistry methods be applied to predict reactivity patterns of this compound in nucleophilic substitutions?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate electrophilicity indices (e.g., local softness) at the sulfur atom to predict reactivity toward amines/thiols. Solvent effects (e.g., DCM vs. acetone) are modeled using PCM frameworks .
  • Molecular Dynamics (MD): Simulate transition states for SN2 mechanisms, identifying steric hindrance from the ethyl group on the pyrazole ring .
  • Retrosynthetic AI Tools: Platforms like Pistachio prioritize reagents (e.g., SO₂Cl₂ vs. PCl₅) based on similarity to known reactions in Reaxys .

Q. What experimental approaches are recommended to assess the hydrolytic stability of this compound under varying pH conditions?

Methodological Answer:

  • Kinetic Studies: Monitor hydrolysis rates via HPLC at pH 2–12 (buffered solutions, 25°C). Quench aliquots at intervals with cold acetonitrile to arrest reactivity .
  • Activation Energy Determination: Use Arrhenius plots from data collected at 10–40°C to extrapolate shelf-life under storage conditions .
  • Degradation Pathway Mapping: Identify products (e.g., sulfonic acids, HCl) via LC-MS/MS and ¹H NMR, correlating with pH-dependent mechanisms (acid-catalyzed vs. nucleophilic attack) .

Q. Table 3: Hydrolytic Stability Experimental Design

pHTemperature (°C)Sampling Intervals (h)Analytical MethodKey Metrics
2250, 2, 6, 24HPLC-UV (220 nm)% Parent compound remaining
7.4370, 1, 3, 12LC-MS/MSDegradation half-life (t₁/₂)
10250, 0.5, 2, 6¹H NMRByproduct quantification

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